
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound belonging to the tetrazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the following steps:
Formation of Tetrazine Core: The tetrazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the dicarboxamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oxidized tetrazine derivatives, reduced amine derivatives, and various substituted tetrazine compounds.
Aplicaciones Científicas De Investigación
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets through various pathways:
Reactive Oxygen Species Generation: The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, thereby affecting cell function and viability.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer applications.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Known for its use in coordination chemistry and as a ligand in metal complexes.
3,6-Dimethyl-1,2,4,5-tetrazine: Used in click chemistry and bioorthogonal reactions.
3,6-Di-4-pyridyl-1,2,4,5-tetrazine: Employed in the synthesis of functional materials and as a building block in organic synthesis.
Uniqueness
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
683211-20-3 |
|---|---|
Fórmula molecular |
C24H30N6O2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis(3-methylphenyl)-3,6-dipropyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N6O2/c1-5-9-21-27-30(24(32)26-20-14-8-12-18(4)16-20)22(10-6-2)28-29(21)23(31)25-19-13-7-11-17(3)15-19/h7-8,11-16H,5-6,9-10H2,1-4H3,(H,25,31)(H,26,32) |
Clave InChI |
BUMIRIGTIBTCBO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=NN1C(=O)NC2=CC=CC(=C2)C)CCC)C(=O)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)


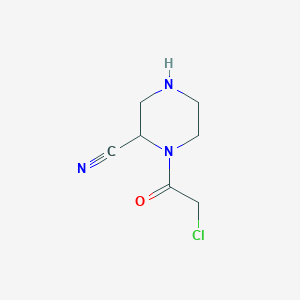
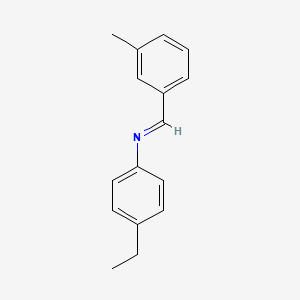
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
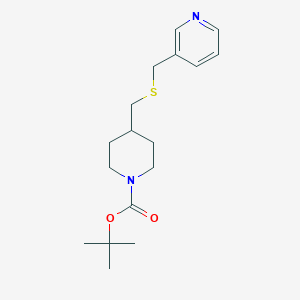

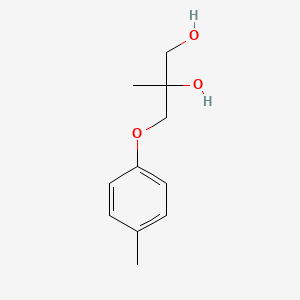
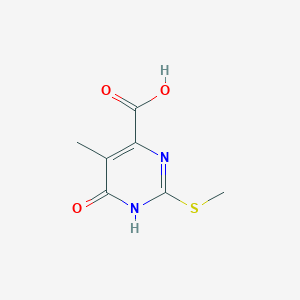
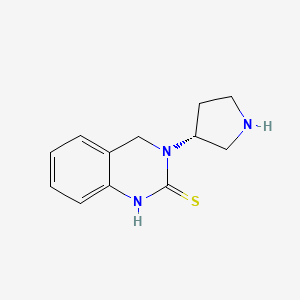
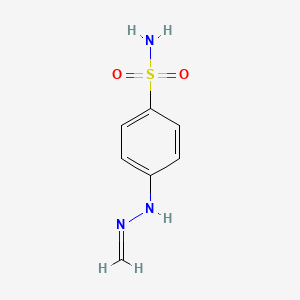

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)
